molecular formula C11H12N4O2 B10772959 5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid

5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid

Cat. No. B10772959
M. Wt: 232.24 g/mol
InChI Key: ZAJBYTSUTBCMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “PMID20615702C8f” is a synthetic organic molecule known for its unique structure and significant biological activity. It is classified as a ligand and has been studied extensively for its potential therapeutic applications. The compound’s structure includes a pyrazole ring, which is a common motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID20615702C8f” involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Functionalization of the pyrazole ring: This involves introducing various substituents to the pyrazole ring to achieve the desired structure.

Industrial Production Methods: Industrial production of “PMID20615702C8f” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: “PMID20615702C8f” undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

“PMID20615702C8f” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID20615702C8f” involves its interaction with specific molecular targets within the cell. The compound binds to certain receptors or enzymes, modulating their activity and thereby influencing cellular pathways. For example, it may inhibit a particular enzyme involved in a disease process, leading to therapeutic effects .

Similar Compounds:

Uniqueness: “PMID20615702C8f” is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activity. This makes it a valuable compound for research and potential therapeutic applications .

properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H12N4O2/c1-15-9(2-3-12-15)6-4-7-8(5-6)13-14-10(7)11(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17)

InChI Key

ZAJBYTSUTBCMRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CC3=C(C2)NN=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.